In the crystal structure of compound (E)-4-methoxy-2-(((2-methoxy-5-(trifluoromethyl)phenyl)imino)methyl)phenol, the presence of N–H⋯O and C–H⋯O bonding interactions, along with offset π⋯π stacking interactions, contribute to the stability of the crystal packing []. This suggests that the molecule can participate in various intermolecular interactions.
Other studies on crystal structures of similar compounds containing the 2-methoxy-5-(trifluoromethyl)phenyl moiety provide information about bond lengths, bond angles, and dihedral angles within the molecule [, , , , , , , , , , , ]. These analyses highlight the influence of substituents on the overall conformation and packing of the molecule in the solid state.
CCR5 Antagonism: Derivatives have been developed as CCR5 antagonists, effectively inhibiting HIV-1 entry into target cells []. The mechanism likely involves binding to the CCR5 receptor and preventing interaction with its chemokine ligands, disrupting viral entry.
Phosphodiesterase 4 Inhibition: SCH 351591, a derivative incorporating the 2-methoxy-5-(trifluoromethyl)phenyl moiety, acts as a potent and selective phosphodiesterase 4 (PDE4) inhibitor []. This inhibition likely leads to increased levels of cyclic adenosine monophosphate (cAMP), modulating inflammatory responses and contributing to its therapeutic effects in lung inflammation models.
S1P1 Agonism: Compound 8, another derivative, acts as a potent and selective agonist of the sphingosine-1-phosphate-1 receptor (S1P1) []. By activating this receptor, it modulates lymphocyte trafficking, leading to a significant reduction of circulating lymphocytes.
Antidiabetic Agents: It serves as a precursor to KRP-297, a thiazolidinedione-containing dual agonist of peroxisome proliferator-activated receptors α and γ, studied for its potential in treating type 2 diabetes [, , , , ].
Antiviral Agents: Derivatives, such as piperazine-based CCR5 antagonists, demonstrate potent inhibition of HIV-1 entry into target cells, highlighting their potential as HIV-1 inhibitors [].
Anti-inflammatory Agents: SCH 351591, a derivative incorporating the 2-methoxy-5-(trifluoromethyl)phenyl moiety, displays potent and selective phosphodiesterase 4 (PDE4) inhibition []. This inhibition translates to potential therapeutic benefits in treating lung inflammation and related respiratory diseases like asthma and COPD.
Immunomodulatory Agents: Compound 8, a derivative, exhibits potent and selective agonism towards the S1P1 receptor []. This property suggests potential applications in modulating immune responses and treating autoimmune diseases by influencing lymphocyte trafficking.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.:
CAS No.: